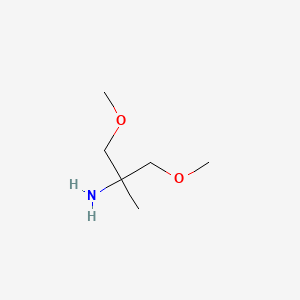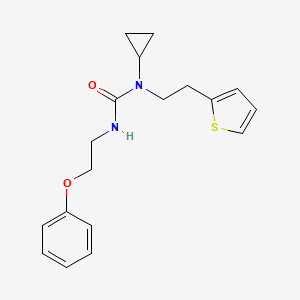
1-Cyclopropyl-3-(2-phenoxyethyl)-1-(2-(thiophen-2-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-Cyclopropyl-3-(2-phenoxyethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a urea derivative, which is a class of organic compounds known for their wide range of applications in medicinal chemistry and materials science. While the specific compound is not directly studied in the provided papers, urea derivatives are generally critical due to their structural diversity and potential biological activities.
Synthesis Analysis
The synthesis of urea derivatives can involve multiple steps, including substitution reactions and oxidation. For instance, a related compound, 1-Cyclopentyl-3-(3-hydroxyphenyl)urea, was synthesized through a two-step substitution process (nucleophilic and electrophilic) followed by a one-step oxidation . This method could potentially be adapted for the synthesis of 1-Cyclopropyl-3-(2-phenoxyethyl)-1-(2-(thiophen-2-yl)ethyl)urea, considering the structural similarities between the compounds.
Molecular Structure Analysis
The molecular structure of urea derivatives can be studied using various spectroscopic techniques and theoretical calculations. For example, the crystal structure of 1-Cyclopentyl-3-(3-hydroxyphenyl)urea was determined using single-crystal X-ray diffraction and further optimized by Density Functional Theory (DFT) . Similarly, the molecular structure and vibrational wavenumbers of another urea derivative were investigated using FT-IR, FT-Raman, and DFT calculations . These methods would be applicable for analyzing the molecular structure of 1-Cyclopropyl-3-(2-phenoxyethyl)-1-(2-(thiophen-2-yl)ethyl)urea.
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions, including the Lossen rearrangement, which is a method for synthesizing ureas from carboxylic acids . This reaction involves the formation of hydroxamic acids followed by their conversion to isocyanates, which then react with amines to form ureas. The Lossen rearrangement provides a route to synthesize a wide array of urea derivatives, potentially including the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can be characterized by their vibrational spectra, HOMO-LUMO energy gaps, and non-bonding orbital (NBO) analysis. For instance, the HOMO-LUMO energy gap provides insights into the chemical reactivity and stability of the compound . The first hyperpolarizability is a measure of a molecule's non-linear optical properties, which was found to be significantly higher in a related urea derivative compared to urea itself . These analyses are crucial for understanding the properties of 1-Cyclopropyl-3-(2-phenoxyethyl)-1-(2-(thiophen-2-yl)ethyl)urea and its potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of ureas, including those with complex structures similar to "1-Cyclopropyl-3-(2-phenoxyethyl)-1-(2-(thiophen-2-yl)ethyl)urea," has been a focus of chemical research due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. For example, Thalluri et al. (2014) discussed the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which is a method for synthesizing ureas from carboxylic acids under mild conditions, highlighting the method's environmental friendliness and cost-effectiveness due to the recyclability of byproducts (Thalluri et al., 2014).
Biological Applications
- While the specific compound "1-Cyclopropyl-3-(2-phenoxyethyl)-1-(2-(thiophen-2-yl)ethyl)urea" was not directly mentioned in the retrieved papers, research on similar urea derivatives has been conducted. For instance, Fotsch et al. (2001) investigated the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists, indicating the potential of urea derivatives in developing therapeutic agents (Fotsch et al., 2001).
Material Science and Catalysis
- The inclusion of cyclopropyl and thiophenyl groups in molecules such as "1-Cyclopropyl-3-(2-phenoxyethyl)-1-(2-(thiophen-2-yl)ethyl)urea" suggests potential applications in material science and catalysis. For example, Lock et al. (2004) described the cyclodextrin complexation of stilbene derivatives and the self-assembly of molecular devices, which could be relevant to the development of novel materials with specific optical or electronic properties (Lock et al., 2004).
Enzyme Inhibition and Antioxidant Activity
- Research on urea derivatives also extends to their potential as enzyme inhibitors or antioxidants. For example, Boztaş et al. (2019) evaluated the inhibition effect of 1,3,5-triazinyl urea derivatives against mild steel corrosion, demonstrating the chemical versatility and potential industrial applications of such compounds (Boztaş et al., 2019).
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-(2-phenoxyethyl)-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-18(19-11-13-22-16-5-2-1-3-6-16)20(15-8-9-15)12-10-17-7-4-14-23-17/h1-7,14-15H,8-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBQXBZADXDTJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(2-phenoxyethyl)-1-(2-(thiophen-2-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2553191.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide](/img/structure/B2553195.png)
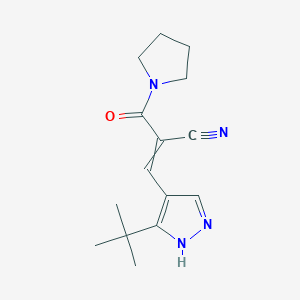
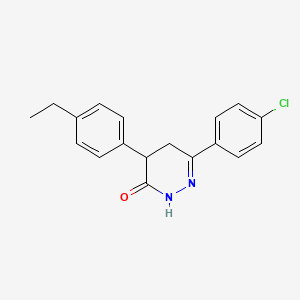

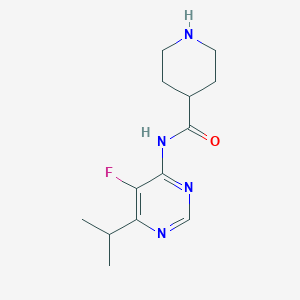

![2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2553204.png)
![1-(3-chloro-4-methoxyphenyl)-4-(2-(cyclohex-1-en-1-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2553205.png)
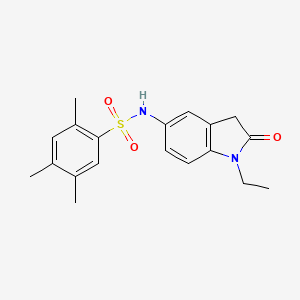
![N-(2,4-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2553209.png)
![N-cycloheptyl-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2553211.png)
